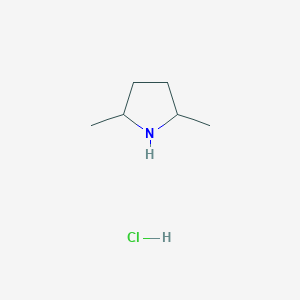

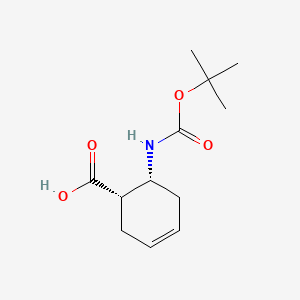

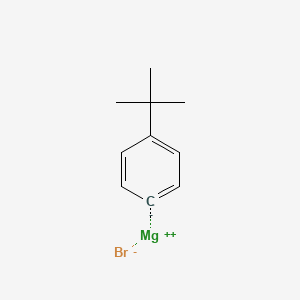

![molecular formula C14H19F6IN2O2S B3042563 3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide CAS No. 647824-15-5](/img/structure/B3042563.png)

3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide

Overview

Description

The compound “3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide” is a complex organic molecule. It contains a phenyl ring which is a common structure in organic chemistry and biochemistry. The phenyl ring in this compound is substituted with two trifluoromethyl groups at the 3 and 5 positions. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Scientific Research Applications

Antibacterial Activity

3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide: has shown promising antibacterial properties. In a study by Alkhaibari et al., 30 novel pyrazole derivatives were synthesized, and most of these compounds exhibited potent growth inhibition against planktonic Gram-positive bacteria. Notably, some compounds were bactericidal and effective against methicillin-resistant Staphylococcus aureus (MRSA) persisters. Specific compounds (e.g., 11, 28, and 29) also demonstrated efficacy against S. aureus biofilms .

Amine Detection

The compound can be used for detecting specific biogenic amines in beverages. Its application extends to the convenient quantification of total amine content using quantitative 19F NMR analysis .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif within this compound is widely employed in H-bond catalysts. Researchers have extensively explored its use in promoting organic transformations, making it a privileged motif in catalysis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as3,5-bis(trifluoromethyl)phenyl isocyanate , have been used in the chemical derivatization of amino-functionalized model surfaces

Mode of Action

It is known that compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts, suggesting that it may play a role in various biochemical reactions .

Result of Action

It is known that similar compounds are used in promoting organic transformations , suggesting that it may have a significant impact on molecular structures and cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known that 3,5-bis(trifluoromethyl)phenyl isocyanate, a similar compound, hydrolyzes with water . Therefore, the presence of water could potentially affect the stability and efficacy of this compound. Additionally, it is moisture sensitive and should be protected from heat .

properties

IUPAC Name |

3-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]propyl-trimethylazanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F6N2O2S.HI/c1-22(2,3)6-4-5-21-25(23,24)12-8-10(13(15,16)17)7-11(9-12)14(18,19)20;/h7-9,21H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJREAJGAZSSES-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F6IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

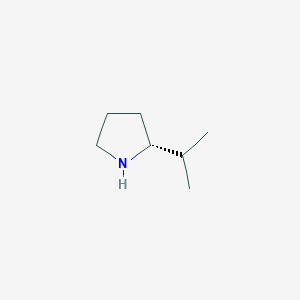

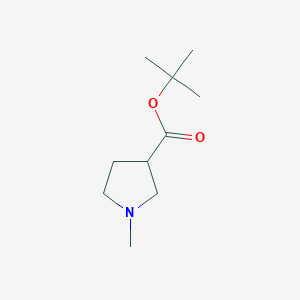

![4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B3042482.png)

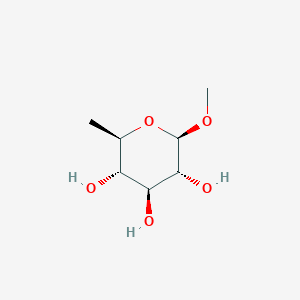

![4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline](/img/structure/B3042487.png)

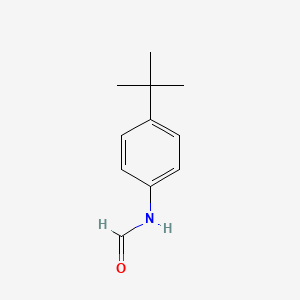

![5-[({[3-(Trifluoromethyl)anilino]carbothioyl}amino)carbonyl]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042488.png)

![Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3042493.png)